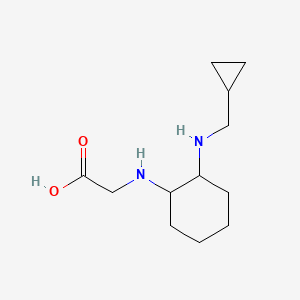
2-((2-((Cyclopropylmethyl)amino)cyclohexyl)amino)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid is a complex organic compound with the molecular formula C12H22N2O2. This compound is characterized by the presence of a cyclopropylmethyl group attached to an amino group, which is further connected to a cyclohexyl ring. The cyclohexyl ring is bonded to another amino group, which is linked to an acetic acid moiety. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves multiple steps, typically starting with the preparation of the cyclohexylamine derivative. One common synthetic route includes the following steps:
Cyclopropylmethylation: Cyclohexylamine is reacted with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide to form N-cyclopropylmethylcyclohexylamine.
Amination: The N-cyclopropylmethylcyclohexylamine is then subjected to amination using a suitable reagent like chloroacetic acid to introduce the aminoacetic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles, forming substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions tailored to each reaction type.
Aplicaciones Científicas De Investigación
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as a precursor for drug development targeting specific diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and cyclohexyl groups provide structural rigidity, allowing the compound to fit into binding sites with high specificity. The amino and acetic acid groups can form hydrogen bonds and ionic interactions, stabilizing the compound within the target site. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid can be compared with similar compounds such as:
Cyclohexylamine derivatives: These compounds share the cyclohexylamine core but differ in the substituents attached to the amino group.
Amino acids: Compounds like glycine or alanine have similar amino and carboxylic acid groups but lack the cyclopropylmethyl and cyclohexyl groups.
Cyclopropyl derivatives: Compounds containing the cyclopropyl group but with different functional groups attached to it.
The uniqueness of 2-({2-[(cyclopropylmethyl)amino]cyclohexyl}amino)acetic acid lies in its combination of cyclopropylmethyl, cyclohexyl, amino, and acetic acid groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H22N2O2 |
|---|---|
Peso molecular |
226.32 g/mol |
Nombre IUPAC |
2-[[2-(cyclopropylmethylamino)cyclohexyl]amino]acetic acid |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)8-14-11-4-2-1-3-10(11)13-7-9-5-6-9/h9-11,13-14H,1-8H2,(H,15,16) |
Clave InChI |
JPEANEONQCQFIC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)NCC2CC2)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















